molecular formula C17H16N4O2S B2384028 Benzo[d]thiazol-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone CAS No. 1797063-02-5

Benzo[d]thiazol-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Cat. No.: B2384028
CAS No.: 1797063-02-5
M. Wt: 340.4
InChI Key: VHJMDSMQDJVFTH-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a heterocyclic compound featuring a benzothiazole core linked via a methanone group to a piperidine ring substituted with a pyridazin-3-yloxy moiety. This structure combines pharmacologically relevant motifs: the benzothiazole scaffold is associated with multitarget activity (e.g., CNS disorders, antimicrobial effects), while the pyridazine group may enhance hydrogen-bonding interactions and metabolic stability.

Properties

IUPAC Name

1,3-benzothiazol-2-yl-(4-pyridazin-3-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-17(16-19-13-4-1-2-5-14(13)24-16)21-10-7-12(8-11-21)23-15-6-3-9-18-20-15/h1-6,9,12H,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJMDSMQDJVFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]thiazol-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may utilize microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous for scaling up the production while maintaining the purity and efficacy of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzo[d]thiazol-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzo[d]thiazol-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzo[d]thiazol-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation . The compound’s structure allows it to bind effectively to these enzymes, thereby reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Linker Flexibility: The target compound lacks an alkoxy linker (e.g., ethoxy, propoxy) between the benzothiazole and piperidine, instead directly connecting via a methanone group.
  • Substituent Effects : Replacing alkyl/cycloalkyl piperidine substituents (e.g., 3,5-dimethylpiperidine in 4c) with pyridazin-3-yloxy introduces aromaticity and hydrogen-bonding capability, which may enhance selectivity for enzymes or receptors requiring polar interactions .

Pharmacological Implications

Multitarget Activity vs. Specificity
  • Benzothiazole Derivatives (–3): These compounds exhibit multitarget activity, likely targeting CNS receptors (e.g., cholinesterase, monoamine oxidases) due to their amine-rich structures. For example, compound 3a’s ethoxy linker and dual piperidine groups may facilitate blood-brain barrier penetration .
  • Target Compound : The pyridazine substituent could shift activity toward kinase inhibition or nucleic acid interactions, as pyridazine is common in anticancer and antiviral agents. However, this remains speculative without direct data.
Contrast with Benzoxazole/Thiazole Hybrids ()

Compounds like 2-(1-(4-(4-bromophenyl)thiazol-2-yl)-1H-pyrazol-4-yl)benzo[d]oxazole (5a-e) demonstrate antimicrobial and anticancer activity due to their fused heterocyclic systems. The target compound’s benzothiazole-piperidine scaffold may offer improved CNS bioavailability compared to benzoxazole derivatives, which are often more polar .

Physicochemical Properties

  • Melting Points : Analogues with rigid substituents (e.g., cycloheptyl in 3k) exhibit higher melting points (193.3–194.1 °C), suggesting greater crystallinity. The target compound’s pyridazine group may lower its melting point due to disrupted packing, but this depends on synthesis purity .

Biological Activity

Benzo[d]thiazol-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

C17H16N4O2S\text{C}_{17}\text{H}_{16}\text{N}_{4}\text{O}_{2}\text{S}

It features a benzo[d]thiazole core linked to a pyridazin-3-yloxy group and a piperidine moiety, which are critical for its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to benzo[d]thiazol-2-yl derivatives. For instance, derivatives have shown promising activity against various viruses, including HIV and HCV. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the thiazole ring can enhance antiviral efficacy. In particular, compounds that incorporate pyridazine moieties have demonstrated improved binding affinities and inhibitory effects against viral replication processes .

Acetylcholinesterase Inhibition

Another significant area of research involves the inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's. Compounds with a thiazole core have been shown to exhibit strong AChE inhibitory activity. For example, one study reported an IC50 value of 2.7 µM for a related thiazole compound . This suggests that this compound may also possess similar properties, warranting further investigation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that benzothiazole derivatives can inhibit bacterial growth effectively, particularly against Gram-positive bacteria. The mechanism often involves disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Study 1: Antiviral Efficacy

A study published in MDPI evaluated various benzothiazole derivatives for their antiviral efficacy against HIV. The results indicated that certain modifications led to increased potency, with some compounds achieving an EC50 value as low as 0.02 µM against resistant strains . This underscores the potential of this compound in developing antiviral therapeutics.

Study 2: AChE Inhibition

In another investigation focused on neuroprotective agents, several thiazole-containing compounds were synthesized and tested for AChE inhibition. The most effective compound exhibited an IC50 value comparable to established drugs used in Alzheimer’s treatment, suggesting that derivatives like this compound could be promising candidates for further development .

Data Summary Table

Activity IC50/EC50 Value Reference
Antiviral (HIV)0.02 µM
AChE Inhibition2.7 µM
AntimicrobialNot specified

Q & A

Basic: What are the standard synthetic routes for synthesizing Benzo[d]thiazol-2-yl(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves multi-step protocols, including:

  • Coupling reactions between benzo[d]thiazole and piperidine derivatives, often using activating agents like DCC (dicyclohexylcarbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) to form the methanone bridge .
  • Nucleophilic substitution for introducing the pyridazin-3-yloxy group to the piperidine ring, requiring anhydrous conditions and bases like K₂CO₃ .
  • Yield optimization involves solvent selection (e.g., DMF or THF for polar intermediates), controlled temperatures (reflux at 65–80°C), and catalysts (e.g., Pd for cross-coupling steps). For example, yields improved from 8% to 78% in analogous compounds by adjusting solvent polarity and reaction time .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H/13C-NMR spectroscopy resolves structural features like piperidine ring conformation and benzo[d]thiazole aromaticity. For instance, coupling constants (e.g., J = 8.3 Hz in piperidine protons) confirm stereochemistry .
  • HPLC (High-Performance Liquid Chromatography) with UV detection (254 nm) ensures purity (>95% peak area) and monitors reaction progress .
  • Mass spectrometry (ESI-MS) validates molecular weight (e.g., observed [M+H]+ peaks matching calculated values within 0.1 Da) .

Basic: What are common intermediates or reagents used in synthesizing this compound?

Methodological Answer:
Key intermediates include:

  • 4-(Pyridazin-3-yloxy)piperidine , synthesized via SNAr (nucleophilic aromatic substitution) of pyridazine with piperidin-4-ol under basic conditions .
  • Benzo[d]thiazole-2-carbonyl chloride , generated by treating benzo[d]thiazole-2-carboxylic acid with thionyl chloride (SOCl₂) .
  • Reagents like NaH for deprotonation or TEA (triethylamine) for acid scavenging are critical in coupling steps .

Advanced: How can researchers resolve discrepancies in elemental analysis data (e.g., C/H/N deviations)?

Methodological Answer:
Discrepancies (e.g., 72.04% C observed vs. 71.67% calculated in analogous compounds) arise from:

  • Hydrate formation : Use TGA (thermogravimetric analysis) to detect moisture content.
  • Recrystallization artifacts : Repeat analysis using alternative solvents (e.g., methanol vs. ethanol) to exclude co-crystallized impurities .
  • High-resolution mass spectrometry (HRMS) complements elemental analysis by confirming molecular formula accuracy .

Advanced: What strategies optimize reaction conditions for introducing the pyridazin-3-yloxy group to the piperidine ring?

Methodological Answer:

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine oxygen .
  • Temperature control : Reactions at 50–60°C minimize side products (e.g., elimination or over-alkylation) .
  • Catalytic systems : CuI/1,10-phenanthroline accelerates Ullmann-type coupling for aryl ether formation .

Advanced: How can the pharmacological mechanism of action be elucidated for this compound?

Methodological Answer:

  • In vitro binding assays : Screen against kinase or GPCR targets using fluorescence polarization or SPR (surface plasmon resonance) .
  • SAR (Structure-Activity Relationship) studies : Modify substituents (e.g., fluorophenyl vs. methoxyphenyl) to assess impact on bioactivity. For example, fluorinated analogs showed enhanced membrane permeability in related compounds .
  • Metabolic stability tests : Use liver microsomes to evaluate cytochrome P450 interactions .

Advanced: How does the compound’s stability under varying pH and temperature conditions affect experimental design?

Methodological Answer:

  • pH-dependent degradation : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic conditions (pH < 3) may hydrolyze the methanone bridge .
  • Thermal stability : DSC (Differential Scanning Calorimetry) identifies decomposition temperatures (>150°C for solid-state stability) .
  • Light sensitivity : Store in amber vials if UV-Vis spectra indicate photoinstability .

Advanced: What role do microwave-assisted synthesis techniques play in improving reaction efficiency?

Methodological Answer:
Microwave irradiation reduces reaction times (e.g., from 24 h to 2 h) and improves yields (e.g., 88% in thiazole derivatives) by enabling rapid, uniform heating. For example, cyclocondensation steps in chromenone synthesis achieved 90% yield under microwave conditions .

Advanced: How should researchers address contradictions in bioactivity data across different assay systems?

Methodological Answer:

  • Assay validation : Compare results across orthogonal methods (e.g., cell-based vs. enzymatic assays) .
  • Solubility adjustments : Use DMSO stock solutions with concentrations <0.1% to avoid cytotoxicity artifacts .
  • Positive controls : Include reference compounds (e.g., staurosporine for kinase inhibition) to normalize inter-assay variability .

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